N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
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Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S2 and its molecular weight is 492.05. The purity is usually 95%.
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Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo[5,4-c]pyridine ring system. The synthesis often employs methods like the Bischler-Napieralski reaction to construct the thiazole and pyridine components effectively. This synthetic pathway has been crucial in developing derivatives with enhanced biological profiles .
Research indicates that compounds with similar structural motifs exhibit selective interactions with adrenergic receptors. Specifically, this compound may act as a selective beta3-adrenoceptor agonist. This activity is significant as beta3-adrenoceptors are involved in metabolic regulation and thermogenesis .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within this chemical class. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).
- Results : Compounds demonstrated significant decreases in cell viability at concentrations ranging from 6.25 µM to 100 µM. Notably, one derivative exhibited a strong cytotoxic effect specifically against MDA-MB-231 cells at 6.25 µM .
Compound | Cell Line | Concentration (µM) | Effect on Viability |
---|---|---|---|
1f | MDA-MB-231 | 6.25 | Significant decrease |
1d | MDA-MB-231 | 25 | Significant decrease |
1b | MDA-MB-231 | 50 | Moderate decrease |
1a | MCF-7 | - | No significant effect |
2. Interaction with Proteins
Molecular docking studies have been employed to explore the binding interactions between this compound and key proteins involved in cancer progression:
- Target Proteins : AKT1 and Orexetine type 2 receptor (Ox2R).
- Binding Energies : Moderate to strong binding energies were observed, suggesting favorable interactions that correlate with observed biological activity .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Beta-Adrenoceptor Agonists :
- Anticancer Efficacy :
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-17-7-9-19(10-8-17)31(28,29)14-12-22(27)25-23-24-20-11-13-26(16-21(20)30-23)15-18-5-3-2-4-6-18;/h2-10H,11-16H2,1H3,(H,24,25,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLCXLBEXLUBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.